Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1) is an N-Boc-protected 3-oxopiperidine derivative characterized by a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol. It contains a piperidine ring with a ketone group at position 3 and a methyl group at position 4, protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 374794-77-1
Cat. No. B2652883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
CAS374794-77-1
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC1CCN(CC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeySOJRRCWSZXYEQN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1) - Core Structural and Functional Characteristics for Pharmaceutical Intermediate Procurement


Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1) is an N-Boc-protected 3-oxopiperidine derivative characterized by a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . It contains a piperidine ring with a ketone group at position 3 and a methyl group at position 4, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in the synthesis of the Janus kinase 3 (JAK3) inhibitor Tofacitinib (CP-690550) [1].

Why Direct Replacement of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1) with Other N-Boc Piperidinones Is Not Feasible in Key Synthetic Routes


The substitution of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with other N-Boc piperidinones, even closely related regioisomers, is hindered by critical differences in reactivity and synthetic utility. The specific position of the methyl and oxo groups on the piperidine ring dictates the compound's chemical behavior and the outcome of subsequent synthetic steps. For instance, the 4-methyl-3-oxo substitution pattern of this compound is essential for constructing the core structure of the JAK3 inhibitor Tofacitinib [1]. Replacing it with a regioisomer like tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS 181269-69-2) alters the connectivity and would not yield the intended pharmacophore [2]. Furthermore, the development of efficient and scalable synthesis for the 4-methyl-3-oxo isomer, with a reported overall yield of 80.2% [1], demonstrates its optimized accessibility compared to alternative isomers that may require more complex, lower-yielding, or non-scalable synthetic routes.

Quantitative Evidence for Selection of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1) Over Alternative Intermediates


Validated Synthetic Efficiency: A High-Yield (80.2%) Route for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been optimized to achieve a high total yield of 80.2% over multiple steps, starting from readily available materials [1]. This demonstrates a robust and efficient process for its procurement. In contrast, the regioisomer tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS 181269-69-2) is often cited as a key intermediate but its production in optically active form has been noted as economically inefficient and not suitable for mass production due to low yield when using conventional methods, necessitating the development of specialized processes [2].

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Commercial Availability with High Purity Specifications (≥97%) for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is routinely available from commercial suppliers with a purity of ≥97.0% [REFS-1, REFS-2]. This level of purity is crucial for its use as a building block in multi-step syntheses, where lower purity can lead to reduced yields, difficult purifications, and the formation of unwanted by-products. While other N-Boc piperidinones are also commercially available, the specific combination of high purity and a validated synthetic application (JAK3 inhibitor intermediate) provides a clear advantage for this compound in targeted projects.

Chemical Procurement Quality Control Analytical Chemistry

Critical Role in the Synthesis of a Potent JAK3 Inhibitor (CP-690550/Tofacitinib, IC50 = 1 nM)

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a documented and essential intermediate in the synthesis of Tofacitinib (CP-690550), a highly potent JAK3 inhibitor [1]. Tofacitinib exhibits an IC50 of 1 nM against JAK3 in cell-free assays and demonstrates 20- to 100-fold selectivity over JAK2 and JAK1 . This direct link to a clinically relevant, high-value pharmaceutical target provides a compelling reason to choose this specific intermediate for related research or for the development of novel JAK kinase inhibitors.

Medicinal Chemistry Kinase Inhibitor Synthesis Immunology

Optimal Scientific and Industrial Scenarios for Procuring Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 374794-77-1)


Synthesis of JAK3 Inhibitors and Related Immunomodulatory Agents

This compound is a preferred starting material for any laboratory or pilot plant aiming to synthesize Tofacitinib (CP-690550) or its structural analogs. The established synthetic route and its role as a key intermediate for this potent JAK3 inhibitor (IC50 = 1 nM) make it the logical choice over other N-Boc piperidinones, which lack this direct synthetic lineage [1].

Development of Novel Piperidine-Based Kinase Inhibitors

Medicinal chemistry teams designing new kinase inhibitors can utilize this scaffold to explore structure-activity relationships (SAR) around the piperidine core. The documented synthesis and high yield (80.2%) provide a reliable entry point for creating focused libraries of analogs with modifications to the N-Boc or 4-methyl positions, while the connection to a potent JAK3 inhibitor offers a strong rationale for biological testing [REFS-2, REFS-3].

Process Chemistry Optimization and Scale-Up Studies

Given the published, high-yielding synthesis, this compound serves as an excellent model substrate for process chemistry studies. Procurement of high-purity material (≥97%) enables chemists to develop and validate robust, scalable manufacturing processes for piperidine-containing intermediates, minimizing the risk of process failure due to impurities or inconsistent starting material quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.